![molecular formula C14H12ClN3O B3032483 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide CAS No. 19680-35-4](/img/structure/B3032483.png)
2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorophenols with dichloroacetamide derivatives or the reaction of chloroanilines with acyl chlorides or other acylating agents. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate using tetrahydrofuran (THF) as the solvent . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from 2,6-dichloro-4-trifloromethylaniline and POCl3 in acetate . These methods could potentially be adapted for the synthesis of "2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of related acetamides have been characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. For example, the crystal structure of N-(2-chlorophenyl)acetamide showed that the molecules are linked into chains through N—H⋯O hydrogen bonds . The crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular H-bonding with the S(6) motif and several intermolecular C—H⋯O interactions . These findings suggest that "this compound" may also exhibit similar hydrogen bonding and molecular interactions.
Chemical Reactions Analysis
The reactivity of acetamide compounds with various functional groups can lead to the formation of different products. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones and with substituted o-phenylenediamines to give angular heterocyclic compounds . These reactions highlight the potential for "this compound" to participate in chemical transformations that could be useful in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure and substituents. The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, and the compound showed solvatochromic effects with varying solvent polarity . This suggests that "this compound" may also exhibit solvatochromism and could be sensitive to the polarity of its environment.
Wissenschaftliche Forschungsanwendungen
Conformational Studies and Molecular Structures
- Conformational Analysis : Studies conducted on related acetamides, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide, have focused on their conformations using methods like dipole moment measurements and quantum chemical calculations (Ishmaeva et al., 2015).
- Molecular and Crystal Structures : Research on similar compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide has involved characterizing their crystal and molecular structures through X-ray diffraction analysis, revealing details about supramolecular architectures and non-covalent interactions (Chi et al., 2018).
Synthesis and Derivatives Analysis
- Synthesis of Derivatives : Investigations into the synthesis of derivatives such as 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide have been conducted, revealing insights into the geometrical features and intermolecular interactions within these compounds (Saravanan et al., 2016).
- Characterization of New Compounds : Studies on compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide, synthesized through various steps, have involved extensive characterization using techniques such as IR and MS spectroscopy (Zhong-cheng & Wan-yin, 2002).
Potential Biological Activities
- Antibacterial Activity : Some derivatives, for example, quinazolinyl acetamides, have been synthesized and investigated for their potential analgesic and anti-inflammatory activities, showing promising results compared to standard treatments (Alagarsamy et al., 2015).
- DPPH Scavenging and Anti-inflammatory Agent : The synthesis of compounds like 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and their evaluation as antioxidants and anti-inflammatory agents have been a focus, demonstrating notable activities in these areas (Nayak et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with gaba receptors , which play a crucial role in neurotransmission and are involved in various neurological disorders.
Mode of Action
It’s known that the compound can form hydrogen bonds due to the presence of n-h groups . This property might facilitate its interaction with biological targets.
Result of Action
Similar compounds have been used in the preparation of schiff base ligands , indicating potential applications in coordination chemistry and catalysis.
Biochemische Analyse
Biochemical Properties
2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with cytochrome P450 enzymes suggests that this compound may undergo metabolic transformations that could influence its biochemical activity .
Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways. These interactions can modulate the activity of signaling proteins, thereby affecting downstream cellular processes. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular redox status .
Moreover, this compound has been reported to affect cellular metabolism by interacting with metabolic enzymes. This interaction can result in altered metabolic flux and changes in the levels of key metabolites, thereby impacting overall cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways .
Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation in the presence of certain environmental factors .
Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolic pathways. These effects highlight the importance of considering temporal dynamics when studying the biochemical properties of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as modulating enzyme activity and enhancing cellular resilience to stress . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes .
Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing adverse outcomes. Understanding these dosage-dependent effects is crucial for the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further participate in biochemical reactions . The metabolic pathways of this compound also involve interactions with cofactors and other biomolecules that facilitate its transformation and utilization within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, this compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, thereby modulating its activity and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
2-chloro-N-(4-phenyldiazenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-14(19)16-11-6-8-13(9-7-11)18-17-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRJHDPHDCWZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309699, DTXSID201038531 | |
| Record name | SBB041705 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-chloro-N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201038531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19680-35-4, 115152-90-4 | |
| Record name | NSC213643 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB041705 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-chloro-N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201038531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-amino-5-methylpyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3032402.png)
![3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol](/img/structure/B3032403.png)
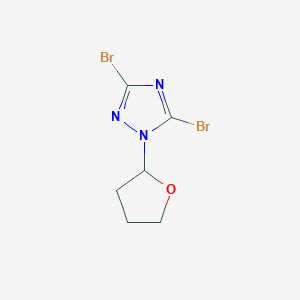
![5-amino-2-[(3-chloro-4-fluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032405.png)
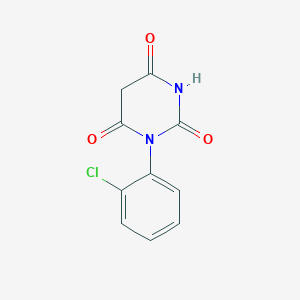
![Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3032409.png)
![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-](/img/structure/B3032410.png)

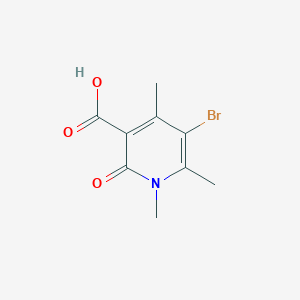
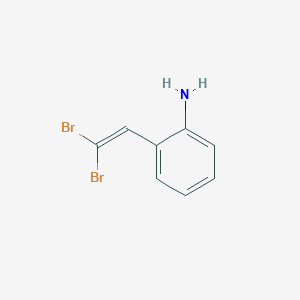
![5-[4-(4-Chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3032418.png)
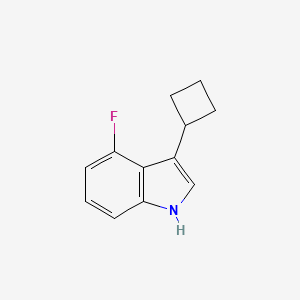
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B3032422.png)